5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole

Lipophilicity Drug design Physicochemical profiling

Researchers seeking structurally differentiated oxadiazole probes for S1P receptor screening often face limited access to bromine-substituted analogs with the azetidine constraint. This compound (CAS 1248907-77-8) addresses that gap. • Bromine enables halogen-bonding interactions absent in chloro/methoxy analogs, providing distinct selectivity fingerprints across S1P receptor subtypes. • Azetidine ring supplies a basic nitrogen centre (pKa ~11) for pH-dependent solubility and ionic target engagement. • Balanced LogP (2.56) and TPSA (50.95 Ų) fall within CNS drug space; supplied at 98% purity for reproducible screening campaigns.

Molecular Formula C12H12BrN3O
Molecular Weight 294.15 g/mol
Cat. No. B13258436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole
Molecular FormulaC12H12BrN3O
Molecular Weight294.15 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Br
InChIInChI=1S/C12H12BrN3O/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9/h1-4,9,14H,5-7H2
InChIKeyWIVVRJKELARQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole – Structural and Pharmacochemical Baseline for Procurement Decision-Making


5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole (CAS 1248907-77-8) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class, incorporating a strained four-membered azetidine ring at position 5 and a 4-bromobenzyl substituent at position 3 [1]. It has a molecular formula C₁₂H₁₂BrN₃O and a molecular weight of 294.15 g/mol . The compound is commercially available at purities of ≥97–98% and is supplied as a free base or hydrochloride salt (CAS 1426290-36-9) for research use . The 1,2,4-oxadiazole scaffold is recognised for its metabolic stability and bioisosteric properties, while the azetidine ring introduces conformational constraint and a basic nitrogen centre (pKa ~11) that can modulate physicochemical and binding properties [2]. These structural features position the compound within a pharmacologically important chemical space explored for sphingosine-1-phosphate (S1P) receptor modulation, sirtuin inhibition, and kinase-targeted drug discovery.

Reported 1,2,4-oxadiazole-azetidine scaffold for S1P receptor modulator research
Bromine substituent supports halogen-bond interaction studies in target engagement
Azetidine ring provides pH-dependent distribution for compartment-specific research

Why 5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole Cannot Be Replaced by a Generic In-Class Analog


The 1,2,4-oxadiazole class spans a broad chemical space, and seemingly minor structural variations—such as halogen identity, the presence or absence of a methylene spacer, or substitution of the azetidine ring—produce substantial differences in lipophilicity, electronic character, and target engagement profiles [1]. For example, replacing the 4-bromobenzyl group with a 4-chlorophenyl group reduces the calculated LogP from 2.56 to 2.08, a shift of ~0.5 log units that can alter membrane permeability and non-specific protein binding [2]. The bromine atom also enables halogen-bonding interactions with biological targets that are geometrically and energetically distinct from those of chlorine or methoxy substituents, as documented in structure-based drug design literature [3]. Furthermore, removal of the azetidine ring (e.g., 3-(4-bromobenzyl)-1,2,4-oxadiazole) eliminates the basic nitrogen centre critical for pH-dependent solubility and potential ionic interactions . These non-interchangeable physicochemical and structural attributes mean that procurement decisions cannot be based solely on the oxadiazole class membership; the specific substitution pattern directly determines experimental outcomes.

Target
Analog
Why Substitution May Shift Outcome
4-Bromobenzyl oxadiazole (this compound)
4-Chlorophenyl analog
Lipophilicity reduction (~ΔLogP 0.5) may alter membrane permeability and off-target binding
4-Bromobenzyl oxadiazole (this compound)
4-Methoxyphenyl analog
Lacks halogen-bond donor; target engagement profile may differ significantly
Azetidine-containing oxadiazole
Non-azetidine oxadiazole (3-(4-bromobenzyl)-1,2,4-oxadiazole)
Absent basic nitrogen eliminates pH-responsive distribution; compartment-specific behavior lost

Quantitative Differentiation Evidence for 5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole vs. Closest Structural Analogs


LogP Comparison: 4-Bromobenzyl vs. 4-Chlorophenyl Substitution Increases Lipophilicity by ΔLogP ≈ 0.48

The target compound bearing a 4-bromobenzyl substituent exhibits a calculated LogP of 2.56 [1], compared with a LogP of 2.08 for the direct 4-chlorophenyl analog (CAS 1248907-31-4) . This represents a ΔLogP increase of approximately +0.48, reflecting the greater lipophilicity imparted by bromine (higher atomic polarisability) and the additional methylene spacer. The higher LogP may enhance passive membrane permeability and blood-brain barrier penetration potential, though it may also increase plasma protein binding. For researchers screening CNS-penetrant or intracellular-targeted compounds, this lipophilicity difference can be decisive.

LogP Comparison
Cross-study comparable
ΔLogP ≈ +0.48 (bromobenzyl > chlorophenyl)
Supports lipophilicity-dependent pharmacology differentiation
In silico prediction; method variance noted
Lipophilicity Drug design Physicochemical profiling

Halogen-Bond Donor Capability: Bromine Provides a σ-Hole Interaction Not Available from Chlorine or Methoxy Analogs

The 4-bromophenyl moiety of the target compound contains a bromine atom capable of acting as a halogen-bond donor via its electrophilic σ-hole, a directional non-covalent interaction that has been exploited in medicinal chemistry to enhance target selectivity and binding affinity [1]. The magnitude of the σ-hole increases with halogen polarisability (I > Br > Cl > F). Consequently, the bromine atom in the target compound is expected to form stronger halogen bonds than chlorine in the 4-chlorophenyl analog (CAS 1248907-31-4), while the 4-methoxyphenyl analog (CAS 1225227-60-0) lacks this interaction motif entirely . In sirtuin-2 (SIRT2) inhibitor programs, halogen bonding from brominated 1,2,4-oxadiazole ligands has been directly visualised in co-crystal structures, contributing to potency improvements of >10-fold over non-halogenated analogs [2].

Halogen-Bond Donor
Class-level inference
Br σ-hole ~2–3× greater than Cl; absent in OMe
May enable unique target engagement not possible with chloro/methoxy analogs
Literature values for aryl halides; not compound-specific
Halogen bonding Molecular recognition Structure-based design

pH-Dependent LogD Profile: A 1.45-Log-Unit Shift Between pH 5.5 and pH 7.4 Enables Compartment-Specific Distribution

The target compound exhibits a pronounced pH-dependent LogD profile, with calculated LogD(pH 5.5) = −0.62 and LogD(pH 7.4) = +0.84 [1]. This 1.45-log-unit increase across the physiological pH range is driven by protonation of the azetidine secondary amine (pKa ~11) at lower pH, rendering the molecule more hydrophilic in acidic compartments (e.g., endosomes, lysosomes, tumour microenvironment) and more lipophilic at cytoplasmic pH. In contrast, the non-azetidine analog 3-(4-bromobenzyl)-1,2,4-oxadiazole (CAS 1337607-10-9) lacks this ionisable centre and maintains a relatively constant LogD across pH, limiting its ability to exhibit pH-dependent tissue partitioning . This property is particularly relevant for programs targeting intracellular acidic compartments or exploiting pH-driven tumour selectivity.

pH-Dependent LogD
Cross-study comparable
ΔLogD = 1.45 (pH 5.5 to 7.4)
Supports compartment-specific distribution studies
In silico JChem prediction
Drug distribution pH partitioning Physicochemical profiling

Polar Surface Area and Rotatable Bond Count: PSA of 50.95 Ų with 3 Rotatable Bonds Positions the Compound Favourably for Oral Bioavailability and CNS Penetration

The target compound has a calculated topological polar surface area (TPSA) of 50.95 Ų and 3 rotatable bonds [1], placing it within the favourable range for both oral bioavailability (PSA < 140 Ų, rotatable bonds ≤ 10 per Veber rules) and potential CNS penetration (PSA < 90 Ų per Pajouhesh and Lenz criteria) [2]. The comparator 3-(4-bromobenzyl)-1,2,4-oxadiazole, lacking the azetidine ring, has a lower PSA and fewer hydrogen-bonding features, which may reduce aqueous solubility and limit formulation options . Conversely, bulkier analogs with additional substituents on the azetidine nitrogen may exceed PSA thresholds for CNS access. The target compound's balanced PSA/H-bond profile thus occupies a differentiated 'sweet spot' within this chemical series.

TPSA & Rotatable Bonds
Cross-study comparable
TPSA 50.95 Ų, 3 rotatable bonds
Favorable for oral and CNS-penetrant research candidates
In silico; within Veber/Pajouhesh thresholds
Drug-likeness CNS drug design ADME prediction

Class-Level Evidence: 1,2,4-Oxadiazole-Azetidine Scaffold Is Pharmacologically Validated as an S1P Receptor Modulator Chemotype

The 1,2,4-oxadiazole-azetidine scaffold has been specifically claimed in a granted US patent (US 8,859,598 B2, Allergan, Inc.) as a privileged chemotype for sphingosine-1-phosphate (S1P) receptor modulation [1]. Within this patent family, representative compounds demonstrated S1P₁ receptor agonist activity with EC₅₀ values in the low nanomolar range and selectivity over S1P₃ [2]. While the specific target compound 5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole was not an exemplified compound in the patent, its core scaffold identity places it within this validated pharmacological space. Separately, 1,2,4-oxadiazole-based compounds have demonstrated potent SIRT2 inhibition (IC₅₀ in single-digit μM) with >10-fold selectivity over SIRT1, -3, and -5, and anti-proliferative activity in cancer cell lines [3]. These class-level validations reduce the risk of target-based screening failure compared with unexplored chemotypes.

Scaffold Validation
Class-level inference
S1P modulator & SIRT2 inhibitor chemotype reported
Reduces screening failure risk vs. unexplored chemotypes
Patent and literature data; not exemplified for this exact compound
S1P receptor Immunomodulation Patent landscape

Purity Benchmarking: Commercially Available at 97–98% Purity with Full Analytical Characterisation, Reducing Upfront Purification Burden

The target compound is available from multiple independent vendors at purities of 97% (MolCore) and 98% (Ambeed, Leyan) , with the hydrochloride salt form (CAS 1426290-36-9) available at ≥95% purity from Fluorochem and AKSci . This multi-vendor availability with consistent purity specifications reduces single-supplier dependency risk. By comparison, certain structurally related analogs such as 5-(Azetidin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1248907-31-4) are listed at 95% purity by some suppliers , with the 4-chlorobenzyl variant showing more limited availability. The higher baseline purity of the target compound may reduce the need for pre-assay purification, improving experimental reproducibility and reducing hidden procurement costs.

Purity Benchmarking
Data to verify
97–98% (free base), ≥95% (HCl salt)
Multi-vendor supply with consistent purity reduces purification burden
Supplier COA data; verify lot-specific purity
Compound procurement Quality control Reproducibility

Research and Industrial Application Scenarios Where 5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole Provides Differentiated Value


S1P Receptor Modulator Screening and Lead Identification

Given the validated 1,2,4-oxadiazole-azetidine scaffold for sphingosine-1-phosphate (S1P) receptor modulation [1], the target compound is a rational entry point for S1P₁–₅ receptor screening panels. Its bromobenzyl substituent provides a distinct halogen-bonding pharmacophore absent in the chloro or methoxy analogs, potentially yielding differentiated selectivity fingerprints across the S1P receptor subtypes. S1P modulators are clinically established for multiple sclerosis (e.g., fingolimod, siponimod), and novel chemotypes with improved subtype selectivity remain an active area of pharmaceutical research. The compound's balanced LogP (2.56) and PSA (50.95 Ų) are consistent with the property space of orally bioavailable S1P modulators [2].

Sirtuin-2 (SIRT2) Inhibitor Development for Oncology and Neurodegeneration

The 1,2,4-oxadiazole scaffold has demonstrated potent and selective SIRT2 inhibition (IC₅₀ single-digit μM, >10-fold selectivity over SIRT1/3/5) with anti-proliferative effects in cancer cell lines [3]. The target compound's azetidine ring provides a basic nitrogen centre that may engage the SIRT2 active site via ionic or hydrogen-bond interactions, while the bromine atom offers halogen-bonding potential with backbone carbonyls as observed in co-crystal structures of halogenated SIRT2 inhibitors. This application scenario is supported by the pH-dependent LogD profile (ΔLogD = 1.45 between pH 5.5 and 7.4), which may influence subcellular distribution to acidic tumour microenvironments where SIRT2 is implicated in metabolic reprogramming [4].

Fragment-Based Drug Discovery (FBDD) and Halogen-Bond-Enabled Library Design

The compound's molecular weight (294.15 Da) places it at the upper boundary of fragment-like chemical space (typically MW < 300 Da), making it suitable as a fragment-sized probe or a starting point for fragment growing. The presence of a bromine atom capable of halogen bonding distinguishes it from chloro or methoxy analogs in fragment screening libraries, where halogen-enriched fragments have been shown to yield higher hit rates against certain target classes [5]. The available purity (97–98%) and multi-vendor supply chain support reproducible fragment screening campaigns without the need for extensive pre-screening quality control.

CNS Drug Discovery Programmes Requiring Balanced Physicochemical Properties

With a TPSA of 50.95 Ų (below the 90 Ų CNS threshold), LogP of 2.56, and only 3 rotatable bonds, the target compound occupies a favourable physicochemical space for CNS drug candidates [2]. The azetidine ring provides a handle for further functionalisation while maintaining low molecular weight. The bromine atom also serves as a useful heavy-atom marker for X-ray crystallography studies of ligand-target complexes, facilitating structure-based design. Researchers pursuing CNS indications such as neuroinflammation, where S1P receptor modulation is therapeutically relevant, may find this compound a strategically useful chemical probe.

Application
Selection Property
Validation Focus
S1P receptor modulator research
Halogen-bond pharmacophore, balanced LogP/PSA
S1P subtype selectivity panel screening
SIRT2 inhibitor studies
Basic azetidine nitrogen, bromine for crystal contacts
SIRT2 enzymatic and cellular deacetylation assays
Fragment-based library design
Low MW (~294 Da), halogen-enriched fragment
Halogen-bond-enabled hit identification
CNS drug discovery programs
TPSA
CNS permeability and target engagement validation
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